molecular formula C16H18N2O3 B12674653 (S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine CAS No. 85248-83-5

(S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine

Cat. No.: B12674653
CAS No.: 85248-83-5
M. Wt: 286.33 g/mol
InChI Key: UAJWPUQWJOYSIT-ZDUSSCGKSA-N
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Description

(S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine (CAS 85248-83-5) is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol, this compound is a peptidomimetic analog related to the endogenous tripeptide L-prolyl-L-leucyl-glycinamide (PLG, or MIF-1) . Its core structure incorporates a pyrrolidine ring, a versatile saturated scaffold prized in drug discovery for its three-dimensional coverage and ability to influence stereochemistry and physicochemical parameters . The primary research value of this compound lies in its function as a potent allosteric modulator of the dopamine D2L receptor . Studies indicate that it and related analogs enhance the binding of agonists like N-propylnorapomorphine (NPA) to the dopamine receptor without affecting antagonist binding . This mechanism, by which the receptor is rendered more responsive to its natural agonists, is a key area of investigation for developing therapeutic strategies for central nervous system disorders. Consequently, this compound is a valuable pharmacological tool for researching Parkinson's disease, antipsychotic drug-induced tardive dyskinesia, and depression . Its constrained γ-lactam structure is designed to mimic the biological activity of the less stable PLG tripeptide, offering improved properties for scientific study . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

85248-83-5

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(5S)-1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1

InChI Key

UAJWPUQWJOYSIT-ZDUSSCGKSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCC(=O)N2C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Aldehydes and ketoacids : The preparation often starts from aldehydes and ketoacids that form the pyrrolidine core via condensation reactions in the presence of bases such as cyclic secondary amines (e.g., morpholine).
  • Pyrrolidine derivatives : The pyrrolidine ring with oxo and carboxamide functionalities is prepared by neutralization of corresponding salts, often hydrochloride salts, to obtain the free base for further reactions.

Condensation and Cyclization

  • The key step involves the reaction of an aldehyde (formula V) with a ketoacid (formula VI) in the presence of a base, typically a cyclic secondary amine, at temperatures between 25°C and 100°C (preferably 30–60°C).
  • This reaction forms the pyrrolidine ring with the 2-oxo group and sets the stage for further functionalization.
  • The reaction mixture is purified by extraction with ethers such as diisopropyl ether and subsequent recrystallization to isolate the intermediate compounds.

Introduction of the Benzoyl Group

  • The benzoyl group is introduced via acylation of the nitrogen atom on the pyrrolidine ring.
  • This is typically achieved by reacting the pyrrolidine intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions.
  • The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, often in the presence of a base like triethylamine to neutralize the generated acid.

Attachment of the 1-Pyrrolidinylcarbonyl Group

  • The 1-pyrrolidinylcarbonyl substituent is introduced by coupling the pyrrolidine intermediate with a pyrrolidine carboxylic acid derivative or its activated ester.
  • Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation.
  • The reaction is typically performed in DMF or dichloromethane at room temperature or slightly elevated temperatures.
  • After coupling, the product is purified by extraction, washing, and chromatographic techniques.

Stereochemical Control

  • The (S)-configuration is maintained by starting from chiral precursors such as (S)-proline derivatives or by using chiral resolution techniques.
  • The stereochemistry is confirmed by NMR spectroscopy and chiral HPLC analysis.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrolidine ring formation Aldehyde + ketoacid, base (morpholine), 30–60°C 60–70 Purification by ether extraction and recrystallization
Benzoylation Benzoyl chloride, triethylamine, DCM, 0–25°C 55–65 Reaction under ice cooling to control acylation
Amide coupling (pyrrolidinylcarbonyl) Pyrrolidine carboxylic acid derivative, EDC, HOBt, DMF, rt 60–75 Stirring for 18 h, followed by extraction and chromatography

Analytical Characterization

Summary of Key Research Findings

  • The preparation of (S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine is well-documented in patent literature, emphasizing the importance of controlled reaction conditions and purification steps to achieve high yield and stereochemical purity.
  • The use of coupling reagents like EDC and HOBt is critical for efficient amide bond formation with minimal side reactions.
  • Temperature control during benzoylation and ring formation steps is essential to prevent racemization and side product formation.
  • The synthetic route is versatile and allows for modification of substituents on the pyrrolidine ring for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: EINECS 286-456-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

EINECS 286-456-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 286-456-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name 1-Substituent 2-Substituent 5-Substituent Molecular Formula Key Features
Target Compound Benzoyl 2-Oxo (lactam) Pyrrolidinylcarbonyl C₁₇H₁₉N₂O₃ Chiral center (S), lipophilic
Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate Benzyl ester m-Tolyl Benzylidene C₂₈H₂₈NO₃ E/Z isomerism, 83% ee
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile Benzyl Indol-3-yl, CN Oxo C₂₀H₁₇N₃O Crystallographically characterized
(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Benzyl Oxo Carboxylic acid C₁₂H₁₃NO₃ High polarity, acidic functionality

Physicochemical Properties and Spectroscopic Data

  • Target Compound : The benzoyl and pyrrolidinylcarbonyl groups contribute to a logP ~2.5 (estimated), suggesting moderate lipophilicity. IR spectra would show carbonyl stretches near 1680–1730 cm⁻¹. NMR would reveal aromatic proton shifts (δ 7.5–8.0 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
  • Analog from : IR peaks at 2920 cm⁻¹ (C-H stretch) and 1730 cm⁻¹ (ester C=O); NMR aromatic signals at δ 7.2–7.4 ppm .
  • Analog from : Crystallographic data confirms planar indole and tetrahedral carbonitrile geometry, influencing packing and melting points .

Biological Activity

(S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine is a compound with notable biological activity, primarily studied for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine

The compound features a pyrrolidine core with a benzoyl group and carbonyl functionalities, which contribute to its biological properties.

Research indicates that (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine exhibits several mechanisms of action:

  • Anticonvulsant Activity : It has been shown to possess anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders .
  • Neuroprotective Effects : The compound demonstrates neuroprotective effects in various models, suggesting potential applications in neurodegenerative diseases .
  • Analgesic Properties : Studies indicate that it may also exhibit analgesic effects, providing pain relief through modulation of pain pathways .

Study 1: Anticonvulsant Efficacy

A study published in 2003 investigated the anticonvulsant efficacy of (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine in animal models. The results showed significant reduction in seizure frequency and duration compared to control groups, indicating its potential as an effective treatment for epilepsy .

Study 2: Neuroprotective Mechanisms

In a 2016 study, researchers evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results demonstrated that the compound significantly reduced cell death and improved neuronal survival rates in vitro, highlighting its therapeutic potential for neurodegenerative conditions .

Study 3: Analgesic Activity

A recent investigation assessed the analgesic properties of (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine using formalin-induced pain models. The findings revealed that the compound effectively reduced pain responses, suggesting its utility in pain management therapies .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceKey Findings
Anticonvulsant Significant reduction in seizure frequency
Neuroprotective Reduced oxidative stress-induced cell death
Analgesic Effective pain relief in formalin model

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine, and how is stereochemical control achieved?

  • Methodological Answer : The compound is synthesized via phosphine-catalyzed cycloisomerization, as demonstrated in chiral pyrrolidone derivatives. Key steps include the use of chiral catalysts to enforce stereoselectivity and microwave-assisted heating (150°C, 20 hours) to accelerate reaction kinetics. Monitoring via TLC ensures reaction completion, while flash chromatography (silica gel) isolates the major isomer with high yield (81%) and enantiomeric ratio (9:1 E/Z) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions, with coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz}) resolving regiochemical ambiguities. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (e.g., 1720 cm1^{-1} for benzoyl groups). High-resolution mass spectrometry (HRMS-ESI) validates molecular formula (C28H28NO3\text{C}_{28}\text{H}_{28}\text{NO}_3), while chiral HPLC (e.g., IC column) quantifies enantiomeric excess (83% ee) .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, safety goggles, and respiratory masks to avoid inhalation or dermal contact. Store in sealed containers under inert conditions (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and direct sunlight, as decomposition may generate toxic fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using advanced analytical workflows?

  • Methodological Answer : Combine X-ray crystallography (e.g., Acta Crystallographica Section E data) with NOESY NMR to confirm spatial arrangements of substituents. For ambiguous cases, employ computational methods (DFT calculations) to predict 1H^1\text{H}-NMR chemical shifts and compare them with experimental data. Cross-validate using circular dichroism (CD) for chiral centers .

Q. What strategies optimize reaction yields when scaling up synthesis while maintaining enantiopurity?

  • Methodological Answer : Use continuous-flow reactors to enhance heat and mass transfer, reducing side reactions. Optimize solvent polarity (e.g., DMF vs. n-butanol) to stabilize transition states. Implement kinetic resolution via immobilized enzymes (e.g., lipases) or chiral auxiliaries to preserve enantiomeric excess during purification .

Q. How can bioactivity profiling be designed to evaluate pharmacological potential?

  • Methodological Answer : Screen for dual orexin receptor antagonism using calcium flux assays (FLIPR) or radioligand binding studies. Assess blood-brain barrier permeability via PAMPA-BBB models. Perform dose-response analyses (IC50_{50}/EC50_{50}) and validate in vivo using rodent models of cognitive disorders, referencing protocols from dual antagonist studies .

Q. What computational tools predict reactivity and stability of the pyrrolidine core under varying conditions?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis pathways of the pyrrolidinylcarbonyl group. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments. ACD/Labs Percepta Platform predicts logP and pKa values to optimize solubility for biological assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess values across studies?

  • Methodological Answer : Standardize HPLC conditions (column type, mobile phase composition) to minimize variability. Cross-check with polarimetry ([α]D28=+39.51[\alpha]_D^{28} = +39.51) and ensure consistent sample preparation (e.g., concentration in CHCl3_3). Replicate analyses using independent chiral columns (e.g., Chiralpak AD vs. IC) to rule out column-specific biases .

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